molecular formula C14H17NO4 B14098082 Ethyl (E)-4-Cbz-but-2-enoate

Ethyl (E)-4-Cbz-but-2-enoate

Cat. No.: B14098082
M. Wt: 263.29 g/mol
InChI Key: ZTJHUIVACIFQSK-UHFFFAOYSA-N
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Description

Ethyl (E)-4-(((benzyloxy)carbonyl)amino)but-2-enoate is an organic compound that belongs to the class of enoate esters. It is characterized by the presence of an ethyl ester group attached to a but-2-enoic acid backbone, with a benzyloxycarbonyl-protected amino group at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-4-(((benzyloxy)carbonyl)amino)but-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl crotonate and benzyl chloroformate.

    Protection of Amino Group: The amino group is protected using benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected amino group.

    Formation of the Enoate Ester: The protected amino group is then coupled with ethyl crotonate under basic conditions to form the desired enoate ester.

Industrial Production Methods

Industrial production of Ethyl (E)-4-(((benzyloxy)carbonyl)amino)but-2-enoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-(((benzyloxy)carbonyl)amino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enoate ester to saturated esters or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated esters.

Scientific Research Applications

Ethyl (E)-4-(((benzyloxy)carbonyl)amino)but-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (E)-4-(((benzyloxy)carbonyl)amino)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can be deprotected under specific conditions to reveal the free amino group, which can then participate in various biochemical pathways. The enoate ester moiety can undergo reactions that modify its structure, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl crotonate: A simpler enoate ester without the benzyloxycarbonyl-protected amino group.

    Ethyl (E)-2-butenoate: Another enoate ester with a similar backbone but lacking the amino group.

    Ethyl (E)-3-aminocrotonate: Contains an amino group but lacks the benzyloxycarbonyl protection.

Uniqueness

Ethyl (E)-4-(((benzyloxy)carbonyl)amino)but-2-enoate is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the enoate ester moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 4-(phenylmethoxycarbonylamino)but-2-enoate

InChI

InChI=1S/C14H17NO4/c1-2-18-13(16)9-6-10-15-14(17)19-11-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3,(H,15,17)

InChI Key

ZTJHUIVACIFQSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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